REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH:10]([O:12][c:13]2[cH:14][cH:15][c:16]([O:19][CH2:20][CH:21]3[CH2:22][CH2:23]3)[cH:17][cH:18]2)[CH2:11]1)([CH3:5])([CH3:6])[CH3:7].[CH2:27]1[O:28][CH2:29][CH2:30][O:31][CH2:32]1.[ClH:24].[Na+:26].[OH-:25]>>[NH:8]1[CH2:9][CH:10]([O:12][c:13]2[cH:14][cH:15][c:16]([O:19][CH2:20][CH:21]3[CH2:22][CH2:23]3)[cH:17][cH:18]2)[CH2:11]1
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Name
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CC(C)(C)OC(=O)N1CC(Oc2ccc(OCC3CC3)cc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(Oc2ccc(OCC3CC3)cc2)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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c1cc(OC2CNC2)ccc1OCC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |